Methyl 2-(2-methoxy-N-(1-methoxy-1-oxopropan-2-yl)acetamido)-3-methylbenzoate
Description
Methyl 2-(2-methoxy-N-(1-methoxy-1-oxopropan-2-yl)acetamido)-3-methylbenzoate is a structurally complex ester derivative featuring a benzoate core substituted with methyl, methoxy, and acetamido groups. The compound’s key functional groups include a methyl ester at the 1-position of the benzene ring, a methoxyacetamido side chain at the 2-position, and a methyl substituent at the 3-position. The N-(1-methoxy-1-oxopropan-2-yl) moiety introduces a branched ester group, contributing to steric and electronic effects that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
methyl 2-[(2-methoxyacetyl)-(1-methoxy-1-oxopropan-2-yl)amino]-3-methylbenzoate |
InChI |
InChI=1S/C16H21NO6/c1-10-7-6-8-12(16(20)23-5)14(10)17(13(18)9-21-3)11(2)15(19)22-4/h6-8,11H,9H2,1-5H3 |
InChI Key |
FSZUTPYPSPDKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)N(C(C)C(=O)OC)C(=O)COC |
Origin of Product |
United States |
Biological Activity
Methyl 2-(2-methoxy-N-(1-methoxy-1-oxopropan-2-yl)acetamido)-3-methylbenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a methylbenzoate core with methoxy and acetamido functional groups, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation .
- Antioxidant Properties : The compound may enhance cellular defense mechanisms against oxidative stress by modulating pathways involving Nrf2 and Keap1, which are crucial for regulating antioxidant responses .
Anticancer Activity
Several studies have reported the anticancer potential of compounds with similar structures. For instance, a study highlighted that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound might possess similar properties .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. In vitro studies on related compounds have demonstrated effectiveness against bacterial strains, indicating that this compound may also exhibit similar effects .
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of the compound was tested for its effectiveness against multiple myeloma cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value indicating potent activity at low concentrations. This suggests that the compound could be further explored as a therapeutic agent in oncology .
Case Study 2: Antioxidant Mechanism
Another study examined the role of similar compounds in enhancing Nrf2-mediated antioxidant responses. The findings revealed that these compounds could significantly upregulate antioxidant enzyme expression in cellular models exposed to oxidative stress, highlighting their potential for protecting against cellular damage .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
Research indicates that methyl 2-(2-methoxy-N-(1-methoxy-1-oxopropan-2-yl)acetamido)-3-methylbenzoate exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures effectively inhibited the proliferation of cancer cells, showcasing potential as a chemotherapeutic agent.
Mechanism of Action
The anticancer effects are believed to be mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. Specifically, studies have shown that this compound may interact with proteins involved in the apoptotic cascade, leading to increased cell death in malignant cells.
Neuroprotective Effects
Potential in Neurodegenerative Disorders
this compound has been investigated for its neuroprotective effects, particularly in models of oxidative stress. Research findings suggest that it may help mitigate neuronal cell death associated with conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
In vitro studies have demonstrated that this compound can reduce oxidative stress-induced neuronal damage. For example, one study reported a significant decrease in cell death when treated with this compound under oxidative stress conditions, indicating its potential utility in developing neuroprotective therapies.
Antidiabetic Properties
Protection of Pancreatic β-cells
Recent studies have highlighted the protective effects of this compound on pancreatic β-cells. These cells are crucial for insulin production and regulation of blood glucose levels.
Research Findings
A notable study revealed that this compound could protect β-cells from endoplasmic reticulum stress, which is often implicated in diabetes pathogenesis. The observed EC50 value was promising, suggesting effective protection at low concentrations.
Given the diverse applications of this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:
- In vivo Studies: To validate the efficacy and safety profiles observed in vitro.
- Mechanistic Studies: To elucidate the precise molecular mechanisms underlying its biological activities.
- Formulation Development: To optimize delivery methods for clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and methyl 2-benzoylamino-3-oxobutanoate (). A comparative analysis is provided below:
Spectroscopic and Crystallographic Differences
- Target Compound : Predicted IR peaks include C=O stretches (~1740 cm⁻¹ for esters) and N–H bends (~3300 cm⁻¹). Its crystallographic data would require SHELX-based refinement due to conformational flexibility .
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Exhibits distinct O–H stretches (~3500 cm⁻¹) and amide I bands (~1650 cm⁻¹). Its crystal structure confirmed a planar benzamide core with intramolecular H-bonding .
- Methyl 2-benzoylamino-3-oxobutanoate: IR shows strong ketone C=O (~1710 cm⁻¹) and amide bands. Limited crystallographic data, but graph-set analysis would classify its H-bonding patterns as D (donor) or R (ring) motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
